molecular formula C11H11N3O4S B081319 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole CAS No. 13658-73-6

3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole

Cat. No. B081319
CAS RN: 13658-73-6
M. Wt: 281.29 g/mol
InChI Key: LIQLSNJCYAYJDM-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole, also known as DNPS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DNPS is a yellow crystalline powder that is soluble in organic solvents and is primarily used as a reagent in biochemical assays.

Mechanism Of Action

3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole reacts with thiol groups in proteins through a nucleophilic substitution reaction, where the sulfur atom in the thiol group attacks the electrophilic carbon atom in 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole. This reaction forms a stable adduct between 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole and the thiol group, which can be detected using UV-Vis spectroscopy.

Biochemical And Physiological Effects

3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole has been shown to have minimal effects on the biochemical and physiological processes in cells and organisms. However, the formation of 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole-thiol adducts can affect the activity of proteins that contain thiol groups, which can have downstream effects on cellular processes.

Advantages And Limitations For Lab Experiments

The use of 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole in scientific research has several advantages, including its high specificity for thiol groups, its stability in solution, and its ease of use. However, 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole has limitations, including its potential toxicity and the need for specialized equipment to detect 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole-thiol adducts.

Future Directions

There are several future directions for the use of 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole in scientific research. One potential application is the use of 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole to study the redox regulation of proteins in disease states, such as cancer and neurodegenerative disorders. Additionally, 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole could be used to develop new assays for the detection of thiol groups in proteins, which could have applications in drug discovery and development.

Synthesis Methods

3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole can be synthesized using various methods, including the reaction of 2-nitrobenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. Alternatively, 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole can be synthesized by reacting 2-nitrobenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a catalyst such as copper(I) iodide.

Scientific Research Applications

3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole has been extensively used in scientific research as a reagent for the detection and quantification of thiol groups in proteins. 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole reacts with thiol groups to form a stable adduct, which can be detected using UV-Vis spectroscopy. This method has been used to study the redox regulation of proteins and the role of thiol groups in various biological processes.

properties

CAS RN

13658-73-6

Product Name

3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole

Molecular Formula

C11H11N3O4S

Molecular Weight

281.29 g/mol

IUPAC Name

3,5-dimethyl-1-(2-nitrophenyl)sulfonylpyrazole

InChI

InChI=1S/C11H11N3O4S/c1-8-7-9(2)13(12-8)19(17,18)11-6-4-3-5-10(11)14(15)16/h3-7H,1-2H3

InChI Key

LIQLSNJCYAYJDM-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C

solubility

30.6 [ug/mL]

synonyms

3,5-dimethyl-1-(2-nitro-phenylsulfonyl)-1H pyrazole

Origin of Product

United States

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